

# Tricaproin: A Medium-Chain Triglyceride with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Tricaproin**, a triacylglycerol composed of a glycerol backbone and three caproic acid molecules, is a medium-chain triglyceride (MCT) with unique physicochemical and metabolic properties that distinguish it from more common long-chain triglycerides (LCTs). Its rapid hydrolysis, absorption, and metabolism offer a readily available energy source and generate bioactive metabolites with potential therapeutic applications. This technical guide provides an in-depth overview of **tricaproin**'s role as an MCT, detailing its metabolic pathways, summarizing key quantitative data, outlining experimental protocols for its study, and exploring its emerging therapeutic applications in metabolic disorders and oncology.

#### Introduction

Medium-chain triglycerides (MCTs) are a class of dietary fats characterized by fatty acid chains containing 6 to 12 carbon atoms. **Tricaproin**, also known as glyceryl tricaproate, is a triglyceride of caproic acid (C6:0), placing it at the shorter end of the MCT spectrum.[1] Unlike LCTs, which require a more complex process of digestion and absorption involving chylomicron formation, MCTs like **tricaproin** are more rapidly hydrolyzed and absorbed directly into the portal circulation, leading to efficient hepatic metabolism.[1] This distinct metabolic fate underpins many of **tricaproin**'s physiological effects and therapeutic potential.



This guide will delve into the core technical aspects of **tricaproin**, providing researchers and drug development professionals with a comprehensive resource to understand and leverage its properties.

## **Physicochemical Properties of Tricaproin**

A thorough understanding of **tricaproin**'s physical and chemical characteristics is fundamental to its application in research and drug formulation.

| Property          | Value                                                         | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| Molecular Formula | C21H38O6                                                      | [1]       |
| Molecular Weight  | 386.52 g/mol                                                  | [1]       |
| Appearance        | Colorless to pale yellow liquid                               | [2]       |
| Solubility        | Soluble in organic solvents, limited solubility in water      |           |
| Synonyms          | Glyceryl tricaproate,<br>Trihexanoin, Caproic<br>triglyceride |           |

## **Metabolism of Tricaproin**

The metabolic pathway of **tricaproin** is central to its biological activity. The process can be broadly divided into digestion and absorption, followed by hepatic and peripheral metabolism of its constituent parts: glycerol and caproic acid.

#### **Digestion and Absorption**

**Tricaproin** undergoes rapid hydrolysis in the gastrointestinal tract, a process initiated by lingual and gastric lipases and completed by pancreatic lipase in the small intestine.





Figure 1: Digestion and absorption of **tricaproin**.

Unlike long-chain fatty acids, the resulting caproic acid and glycerol are readily absorbed by intestinal epithelial cells and transported directly to the liver via the portal vein. This circumvents the lymphatic system and chylomicron formation, leading to rapid systemic availability.

#### **Hepatic Metabolism and Ketogenesis**

In the liver, caproic acid and glycerol enter distinct metabolic pathways.

- Glycerol Metabolism: Glycerol is phosphorylated to glycerol-3-phosphate, which can then be
  converted to dihydroxyacetone phosphate (DHAP). DHAP is an intermediate in both
  glycolysis and gluconeogenesis, allowing it to be used for energy production or glucose
  synthesis.
- Caproic Acid Metabolism: Caproic acid undergoes β-oxidation within the mitochondria to
  produce acetyl-CoA. Due to its medium-chain length, its entry into the mitochondria is
  independent of the carnitine shuttle, further accelerating its metabolism. The resulting acetylCoA can then enter the citric acid cycle for ATP production or be used for the synthesis of
  ketone bodies (ketogenesis), especially under conditions of low carbohydrate availability.





Figure 2: Hepatic metabolism of **tricaproin** components.

The production of ketone bodies from caproic acid is a key aspect of **tricaproin**'s bioactivity, providing an alternative energy source for extrahepatic tissues, including the brain and heart, particularly when glucose utilization is impaired.

## Therapeutic Applications and Mechanisms of Action



The unique metabolic properties of **tricaproin** and its metabolites have led to the investigation of its therapeutic potential in various disease contexts.

## **Triglyceride Deposit Cardiomyovasculopathy (TGCV)**

TGCV is a rare genetic disorder characterized by the accumulation of triglycerides in cardiac and vascular tissues due to deficient intracellular lipolysis. While clinical trial data for **tricaproin** in TGCV is not yet available, studies on the closely related MCT, tricaprin (glyceryl tridecanoate), have shown promising results. Oral administration of tricaprin has been demonstrated to improve myocardial lipolysis and reduce triglyceride accumulation in a mouse model of TGCV. A clinical trial involving patients with idiopathic TGCV showed that oral administration of 1.5 g/day of CNT-01 (tricaprin) for 8 weeks significantly improved the myocardial washout rate of a fatty acid analog, indicating enhanced lipolysis.

Quantitative Data from a Tricaprin Clinical Trial in TGCV:

| Parameter                 | Placebo Group<br>(change from<br>baseline) | CNT-01<br>(Tricaprin)<br>Group (change<br>from baseline) | p-value | Reference |
|---------------------------|--------------------------------------------|----------------------------------------------------------|---------|-----------|
| BMIPP Washout<br>Rate (%) | -0.26 ± 3.28                               | 7.08 ± 3.28                                              | 0.035   |           |

BMIPP (123I- $\beta$ -methyl-p-iodophenyl-pentadecanoic acid) is a radiolabeled fatty acid analog used to assess myocardial fatty acid metabolism.

The proposed mechanism involves providing an alternative energy source (medium-chain fatty acids) that can be metabolized more efficiently in the context of impaired long-chain fatty acid metabolism.

## Oncology

Recent research has highlighted a potential role for **tricaproin** and its metabolite, caproic acid, in cancer therapy through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can



#### Foundational & Exploratory

Check Availability & Pricing

lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

While direct IC50 values for **tricaproin** are not widely published, studies on other HDAC inhibitors demonstrate the potency of this class of compounds. The inhibitory effect of caproic acid on HDACs suggests that **tricaproin** could act as a pro-drug, delivering this bioactive metabolite to cancer cells.





Figure 3: Proposed mechanism of **tricaproin**-mediated HDAC inhibition.



## **Experimental Protocols**

The following are generalized protocols for key experiments related to the study of **tricaproin**. These should be adapted and optimized for specific research questions and experimental systems.

### In Vitro Hydrolysis of Tricaproin by Pancreatic Lipase

Objective: To determine the rate of **tricaproin** hydrolysis by pancreatic lipase.

#### Materials:

- Tricaproin
- Porcine pancreatic lipase
- Tris-HCl buffer (pH 8.0)
- · Bile salts
- · Calcium chloride
- Free fatty acid assay kit
- Spectrophotometer

#### Procedure:

- Prepare a stock solution of **tricaproin** in an appropriate organic solvent (e.g., ethanol).
- Prepare a reaction mixture containing Tris-HCl buffer, bile salts, and calcium chloride.
- Add the **tricaproin** stock solution to the reaction mixture to form an emulsion.
- Initiate the reaction by adding a known amount of pancreatic lipase.
- Incubate the reaction at 37°C with constant stirring.



- At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a lipase inhibitor or by heat inactivation).
- Measure the concentration of released free fatty acids in each aliquot using a commercially available assay kit.
- Calculate the rate of hydrolysis from the slope of the linear portion of the free fatty acid concentration versus time plot.

# Assessment of Tricaproin's Effect on Cancer Cell Viability (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **tricaproin** on a cancer cell line.

#### Materials:

- Cancer cell line of interest (e.g., colorectal carcinoma cell line HCT-116)
- · Complete cell culture medium
- Tricaproin
- Vehicle control (e.g., DMSO)
- Cell viability assay reagent (e.g., MTT, PrestoBlue)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of tricaproin in complete cell culture medium.







- Remove the old medium from the cells and add the medium containing different concentrations of tricaproin or the vehicle control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add the cell viability assay reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the **tricaproin** concentration and determine the IC50 value using non-linear regression analysis.





Figure 4: Experimental workflow for IC50 determination.



#### **Conclusion and Future Directions**

**Tricaproin**, as a medium-chain triglyceride, presents a compelling profile for therapeutic development. Its rapid metabolism and the bioactive nature of its constituent, caproic acid, open avenues for its application in diverse pathological conditions, from rare metabolic disorders to oncology. The ability of caproic acid to act as an HDAC inhibitor is a particularly exciting area for further research.

Future investigations should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of **tricaproin** in humans. More extensive clinical trials are needed to validate the promising preclinical and preliminary clinical findings, particularly in the context of TGCV and various cancers. Furthermore, the development of novel drug delivery systems for **tricaproin** could enhance its therapeutic efficacy and target-specific delivery. The in-depth understanding of **tricaproin**'s mechanisms of action will be crucial for its successful translation into clinical practice and for the development of next-generation MCT-based therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Tricaprylin? [synapse.patsnap.com]
- 2. 1H-MRS to evaluate improved triglyceride accumulation in idiopathic triglyceride deposit cardiomyovasculopathy after CNT-01 (tricaprin/trisdecanoin) administration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tricaproin: A Medium-Chain Triglyceride with Emerging Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052981#tricaproin-s-role-as-a-medium-chain-triglyceride]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com